molecular formula C12H13NO4 B12511331 (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No.: B12511331
M. Wt: 235.24 g/mol
InChI Key: WVAPGRWEWVICJY-OIBJUYFYSA-N
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Description

Aromatic Isoindole Core

The isoindole ring adopts a planar conformation due to π-conjugation across the benzene and pyrroline rings. X-ray crystallography of related isoindole derivatives reveals bond lengths of 1.39 Å for C–N and 1.47 Å for C–C in the pyrroline ring, consistent with partial double-bond character.

Butanoic Acid Chain Conformation

The butanoic acid chain exhibits restricted rotation around the C2–C3 bond due to steric interactions between the isoindole group and the hydroxyl moiety. Density functional theory (DFT) calculations on analogous systems predict a gauche conformation between the hydroxyl and carbonyl groups, stabilized by an intramolecular hydrogen bond (O–H···O=C, ~2.1 Å).

Stereochemical Impact on Geometry

The (2R,3S) configuration imposes distinct spatial arrangements:

  • The isoindole group occupies a pseudoaxial position relative to the butanoic acid backbone.
  • The hydroxyl group at C3 projects synperiplanar to the C2 substituent, minimizing steric clash with the isoindole system.

Table 1 : Key Geometric Parameters (Theoretical)

Parameter Value
C2–C3 bond length 1.54 Å
C3–O (hydroxyl) length 1.42 Å
Dihedral angle (C1–C2–C3–C4) 67° (gauche)

Comparative Analysis with Isoindole-Butanoic Acid Derivatives

Structural variations among isoindole-butanoic acid derivatives significantly influence their physicochemical properties and reactivity:

Substituent Effects

  • Methyl Ester Derivatives : The methyl ester analogue (e.g., CAS 1858240-41-1) lacks the acidic proton, increasing lipophilicity (logP +0.8 vs. −0.2 for the free acid).
  • Borylated Isoindoles : Introduction of boron at the isoindole’s benzylic position (e.g., compounds 56–57 in Nájera et al.) enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions.

Stereochemical Variation

  • (2S,3R) Enantiomer : Inverse configuration at C2 and C3 alters hydrogen-bonding networks, potentially affecting solubility and crystal packing.
  • Diastereomers : Analogues with (2R,3R) or (2S,3S) configurations exhibit distinct NMR chemical shifts (Δδ ~0.3 ppm for H3).

Synthetic Accessibility :
The compound’s synthesis likely employs strategies similar to Nakao et al.’s o-phthalaldehyde (OPA) method , where steric protection via bulky amines stabilizes the isoindole intermediate. For example, using C3-symmetric amines (e.g., 2,4,6-triisopropylbenzene derivatives) during cyclization could enhance yield by minimizing decomposition.

Table 2 : Comparison of Isoindole-Butanoic Acid Derivatives

Compound Substituents logP Synthetic Route
(2R,3S)-3-hydroxy-2-(...) acid –OH, –COOH −0.2 OPA method
Methyl ester (CAS 1858240-41-1) –OH, –COOCH3 +0.8 Esterification
Borylated isoindole –Bpin, –COOH +1.5 C–H borylation

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid

InChI

InChI=1S/C12H13NO4/c1-7(14)10(12(16)17)13-6-8-4-2-3-5-9(8)11(13)15/h2-5,7,10,14H,6H2,1H3,(H,16,17)/t7-,10+/m0/s1

InChI Key

WVAPGRWEWVICJY-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N1CC2=CC=CC=C2C1=O)O

Canonical SMILES

CC(C(C(=O)O)N1CC2=CC=CC=C2C1=O)O

Origin of Product

United States

Preparation Methods

Spiro-Epoxyoxindole Intermediate Route

A widely cited method involves the synthesis of spiro-epoxyoxindole intermediates via Corey–Chaykovsky epoxidation , followed by nucleophilic ring-opening reactions. This approach leverages the inherent strain of epoxides to control stereochemistry.

Steps :

  • Epoxidation : Isatin derivatives react with trimethyl sulfoxonium iodide (TMSI) in the presence of sodium hydride and DMF to form spiro-epoxyoxindoles.
  • Ring-Opening : Secondary amines (e.g., morpholine, piperidine) undergo nucleophilic attack on the epoxy ring under acidic conditions (e.g., p-TsOH in THF or toluene), yielding 3-hydroxy-2-oxindole derivatives.

Example :

  • Starting material: N-Benzylated isatin (1a–d).
  • Epoxidation yield: 70–85%.
  • Ring-opening with morpholine: 65–78% yield, diastereomeric ratio > 4:1.

Chiral Auxiliary-Mediated Synthesis

To enforce the (2R,3S) configuration, chiral auxiliaries such as Garner’s aldehyde or Evans’ oxazolidinones are employed. These auxiliaries direct stereochemistry during key bond-forming steps.

Steps :

  • Auxiliary Attachment : A chiral auxiliary is coupled to a keto acid precursor.
  • Aldol Reaction : Stereoselective aldol addition using boron enolates or LDA generates the desired configuration.
  • Auxiliary Removal : Hydrolysis or transesterification releases the target compound.

Optimization :

  • Use of (-)-sparteine as a chiral ligand in boron-mediated aldol reactions improves enantiomeric excess (ee > 90%).
  • Asymmetric catalysis with Cinchona alkaloids achieves ee up to 95% in hydroxy acid formation.

Multi-Step Functionalization Routes

Keto Acid Precursor Pathway

Keto acids serve as flexible intermediates for introducing the hydroxy and isoindole moieties.

Steps :

  • Keto Acid Synthesis : 3-Oxobutanoic acid is prepared via Krueger’s method (alkylation of ethyl acetoacetate followed by hydrolysis).
  • Isoindole Coupling : The keto acid reacts with phthalimide derivatives under Mitsunobu conditions (DEAD, PPh₃) to install the isoindole ring.
  • Stereochemical Resolution : Enzymatic resolution using lipases (e.g., CAL-B) separates enantiomers.

Yield : 40–55% over three steps.

Ugi Multicomponent Reaction (MCR)

The Ugi reaction assembles the carbon skeleton in a single step, combining an amine, aldehyde, isocyanide, and carboxylic acid.

Example :

  • Amine: Benzylamine.
  • Aldehyde: Glyoxylic acid.
  • Isocyanide: tert-Butyl isocyanide.
  • Carboxylic Acid: Phthalic anhydride derivative.

Conditions :

  • Solvent: Methanol, 60°C, 12 h.
  • Yield: 50–60%.

Limitations : Limited stereocontrol necessitates post-synthesis chiral chromatography.

Stereochemical Control Mechanisms

Diastereoselective Epoxide Ring-Opening

The stereochemical outcome of spiro-epoxyoxindole ring-opening is governed by:

  • Steric Effects : Nucleophiles attack the less hindered epoxide carbon.
  • Acid Catalysis : p-TsOH promotes thermodynamically controlled pathways, favoring the (2R,3S) configuration.

Key Data :

Condition Diastereomeric Ratio (anti:syn) Yield (%)
THF, p-TsOH 4:1 78
Toluene, no acid 1.5:1 65

Enzymatic Dynamic Kinetic Resolution

Lipases (e.g., Pseudomonas fluorescens) resolve racemic mixtures via acyl transfer, achieving >99% ee.

Protocol :

  • Substrate: Racemic methyl ester.
  • Enzyme: PFL (30 mg/mL).
  • Solvent: TBME, 30°C.
  • Time: 48 h.
  • Result: 45% yield, >99% ee.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Reaction Rate (k, h⁻¹) Yield (%)
THF 0.15 78
Toluene 0.10 65
Ethanol 0.05 50

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Eluent = ethyl acetate/hexane (3:7), Rf = 0.35.
  • Chiral HPLC : Chiralpak AD-H column, heptane/ethanol (90:10), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (br s, 1H, COOH), 7.71 (s, 1H, isoindole), 5.07 (d, J = 15.75 Hz, CH₂).
  • HRMS : m/z 235.0845 [M+H]⁺ (calc. 235.0844).

Industrial-Scale Considerations

  • Cost Drivers : Chiral auxiliaries and enzymes increase production costs.
  • Green Chemistry : Solvent recycling (THF) and biocatalytic steps reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the isoindoline-1-one core can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The phenyl-substituted analog (C₁₈H₁₇NO₃) exhibits a higher molecular weight and lipophilicity, which may influence membrane permeability and pharmacokinetics .
  • Oxidation State : The 1,3-dioxoisoindole derivative (CAS 35340-62-6) lacks the hydroxy group but includes two keto groups, altering electron distribution and reactivity .

Bioactivity and Pharmacological Profiles

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 dataset and PubChem) suggests that compounds with structural similarity often share modes of action. For example:

  • Target Compound: Likely clusters with other isoindolinone derivatives showing activity against kinases or proteases, as the isoindolinone ring mimics peptide bonds .
  • Methyl-Substituted Analog (CAS 180923-77-7) : Marketed for "healing drugs," its bioactivity may involve anti-inflammatory or tissue-regenerative pathways .
  • Phenyl-Substituted Analog : The aromatic ring may enhance binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) .

For example, bioisosteric replacements (e.g., -OH vs. -CH₃) can lead to divergent pharmacological outcomes despite similar chemical environments .

Physicochemical Properties

Property Target Compound (2S)-3-Methyl Analog Phenyl-Substituted Analog
Melting Point Not reported Not reported Not reported
Solubility Moderate (carboxylic acid) Low (methyl group) Low (hydrophobic phenyl)
logP (Predicted) ~1.2 ~1.5 ~2.8
Hydrogen Bond Donors 2 (-OH, -COOH) 1 (-COOH) 1 (-COOH)

NMR and Spectroscopic Comparisons

  • NMR Shifts: For the target compound, protons near the isoindolinone ring (positions 29–36 and 39–44) would show distinct chemical shifts due to the electron-withdrawing keto group. Similar patterns are observed in analogs like compound 1 and 7 (), where regions A and B reflect substituent-induced electronic changes .
  • Crystallography : The (2R)-2-(1,3-dioxoisoindol-2-yl)butanedioic acid analog (CAS 62249-41-6) forms O–H⋯O hydrogen-bonded chains in its crystal lattice, a feature likely shared by the target compound due to its carboxylic acid group .

Methodological Considerations in Structural Comparison

  • Graph-Based vs. Bit-Vector Methods: Graph-theoretical comparisons (e.g., identifying shared isoindolinone cores) are more biochemically meaningful than fingerprint-based methods but computationally intensive .
  • QSRR Models: Quantitative structure-retention relationship (QSRR) analysis shows that structurally similar compounds (e.g., same isoindolinone core) yield better correlation models, aiding in property prediction .

Biological Activity

(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from recent studies.

The compound's molecular formula is C12H13NO4C_{12}H_{13}NO_{4} with a molecular weight of 235.24 g/mol. It features a hydroxy group and an isoindoline-1-one core structure, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
IUPAC NameThis compound
CAS Number1440531-71-4

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for cell survival and proliferation.

Receptor Binding: It has the potential to modulate signal transduction pathways by interacting with cellular receptors.

Gene Expression Modulation: The compound can influence the expression of genes involved in various biological processes, which may lead to therapeutic effects in diseases such as cancer and inflammation.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Line Studies: The compound exhibited significant antiproliferative effects on human tumor cell lines such as HCT116 (colorectal carcinoma), OVCAR10 (ovarian cancer), and 1205Lu (melanoma). The IC50 values were reported as follows:
Cell LineIC50 (μM)
HCT1169.63 ± 1.3
OVCAR108.56 ± 1.1
1205Lu12.22 ± 1.7

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Case Studies

A series of case studies have been published focusing on the structure–activity relationships (SARs) of related compounds that highlight the importance of specific functional groups in enhancing biological activity. For example:

  • SAR Analysis: Compounds with a benzyl group at a specific position demonstrated improved anti-proliferative activities compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, and how can chiral purity be ensured during synthesis?

  • Methodological Answer : A common approach involves chiral auxiliaries or enantioselective catalysis. For example, oxazolidinone derivatives (e.g., (R)-4-benzyl-3-acyloxazolidin-2-one) can be used to control stereochemistry during acylation and subsequent hydrolysis steps . Recrystallization in polar solvents (e.g., ethanol/water mixtures) and chiral HPLC are critical for isolating the desired (2R,3S) stereoisomer. Monitoring optical rotation and comparing NMR data with literature values (e.g., δ 1.18–1.23 ppm for methyl groups in CDCl₃) ensures chiral integrity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize engineering controls (fume hoods) and personal protective equipment (PPE). Use nitrile gloves inspected for integrity, safety goggles, and lab coats to prevent skin/eye contact. Avoid dust generation due to potential respiratory irritation (H315/H319 hazards) . In case of exposure, rinse affected areas with water for 15 minutes and consult medical personnel with the safety data sheet (SDS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR in CDCl₃ or D₂O to confirm stereochemistry (e.g., δ 4.07–4.15 ppm for hydroxyl-bearing methine protons) .
  • FT-IR/Raman : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the isoindol-2-one moiety) .
  • Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol gradients to resolve enantiomers .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing racemization during synthesis?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform acylations at –20°C to reduce kinetic resolution and epimerization .
  • Catalytic Asymmetric Methods : Explore organocatalysts (e.g., proline derivatives) for enantioselective aldol reactions.
  • In Situ Monitoring : Use inline FTIR or ReactIR to track reaction progress and adjust conditions dynamically .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved when characterizing stereoisomers?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystals are obtainable) or computational models (DFT-based chemical shift predictions) .
  • Solvent Effects : Test in deuterated DMSO or methanol to assess hydrogen bonding’s impact on chemical shifts .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening peaks .

Q. What computational methods are suitable for predicting this compound’s vibrational and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to simulate IR/Raman spectra and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen-bonding interactions with explicit solvent models.
  • TD-DFT : Predict UV-Vis absorption spectra for photostability studies .

Q. What experimental design strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :

  • Temperature Control : Store samples at –80°C under argon to slow hydrolytic/oxidative degradation. For kinetic studies, use refrigerated autosamplers (4°C) .
  • Matrix Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous solutions.
  • Accelerated Stability Testing : Perform stress studies (40°C/75% RH) to identify degradation pathways via LC-MS .

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